molecular formula C17H17ClF6N2O B000244 Mefloquine Hydrochloride CAS No. 51773-92-3

Mefloquine Hydrochloride

Cat. No.: B000244
CAS No.: 51773-92-3
M. Wt: 414.8 g/mol
InChI Key: WESWYMRNZNDGBX-NXCSSKFKSA-N
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Mechanism of Action

Target of Action

Mephaquin, also known as Mefloquine, is an antimalarial agent primarily targeting the parasites Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for causing malaria, a disease that poses a significant health burden worldwide .

Mode of Action

Some studies suggest that mephaquin specifically targets the80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with its targets leads to the death of the malaria-causing parasites .

Biochemical Pathways

Mephaquin interferes with the protein synthesis of the malaria parasites by inhibiting their 80S ribosome . This disruption in the biochemical pathway leads to the death of the parasites, thereby treating the malaria infection .

Pharmacokinetics

Mephaquin exhibits extensive metabolism in the liver, and its primary metabolite is inactive . The elimination half-life of Mephaquin is between 2 to 4 weeks . The primary route of excretion is through bile and feces, with only 9% excreted through urine as unchanged drug and 4% as the primary metabolite . These ADME properties impact the bioavailability of Mephaquin, influencing its efficacy in treating malaria .

Result of Action

The molecular and cellular effects of Mephaquin’s action result in the death of the malaria-causing parasites . By inhibiting protein synthesis in these parasites, Mephaquin prevents their growth and multiplication, thereby treating the malaria infection .

Action Environment

The action, efficacy, and stability of Mephaquin can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of Mephaquin . Additionally, the drug’s effectiveness can be impacted by the resistance patterns of the malaria parasites found in different geographic regions .

Biochemical Analysis

Biochemical Properties

Mephaquin plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with the ribosome, a crucial biomolecule, is central to Mephaquin’s antimalarial action.

Cellular Effects

Mephaquin has profound effects on various types of cells, especially those infected with Plasmodium falciparum and Plasmodium vivax. It influences cell function by preventing the maturation of parasites within red blood cells, thereby inhibiting the cellular processes of the malaria parasite .

Molecular Mechanism

The mechanism of action of Mephaquin is not completely understood. Some studies suggest that Mephaquin exerts its effects at the molecular level by binding to the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis, and causing subsequent schizonticidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Mephaquin has shown to have a terminal half-life of 14–15 days and time to maximum plasma concentration of 45–52 hours This indicates the drug’s stability over time

Metabolic Pathways

Mephaquin is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum . This indicates that Mephaquin is involved in complex metabolic pathways in the body.

Transport and Distribution

Mephaquin is known to have wide tissue distribution

Chemical Reactions Analysis

Mefloquine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with different reagents and conditions, leading to the formation of various products. For instance, this compound can form complexes with hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin to improve its solubility . The solubility of this compound varies across different pH buffers, being higher in acidic buffers .

Properties

CAS No.

51773-92-3

Molecular Formula

C17H17ClF6N2O

Molecular Weight

414.8 g/mol

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1

InChI Key

WESWYMRNZNDGBX-NXCSSKFKSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Key on ui other cas no.

51773-92-3

Pictograms

Irritant

solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mefloquine Hydrochloride

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